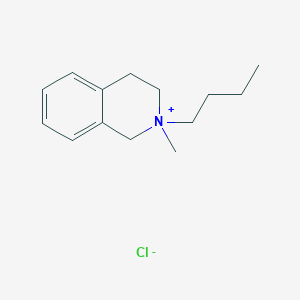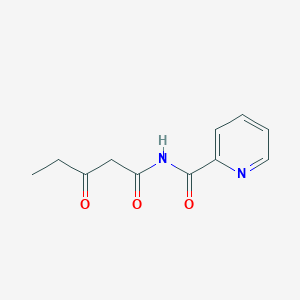
N-(3-Oxopentanoyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxopentanoyl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H12N2O3. It is a derivative of pyridinecarboxamide, characterized by the presence of an oxopentanoyl group attached to the nitrogen atom of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxopentanoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxopentanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
N-(3-Oxopentanoyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(3-Oxopentanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxamide: A simpler derivative without the oxopentanoyl group.
N-(Pyridin-3-yl)pyridine-2-carboxamide: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
N-(3-Oxopentanoyl)pyridine-2-carboxamide is unique due to the presence of the oxopentanoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
84794-29-6 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-(3-oxopentanoyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-8(14)7-10(15)13-11(16)9-5-3-4-6-12-9/h3-6H,2,7H2,1H3,(H,13,15,16) |
Clé InChI |
HWXWGRYJALLOQG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
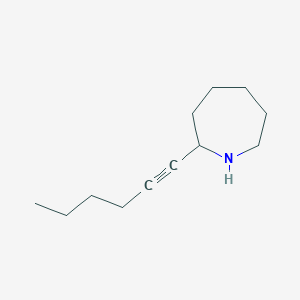

![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
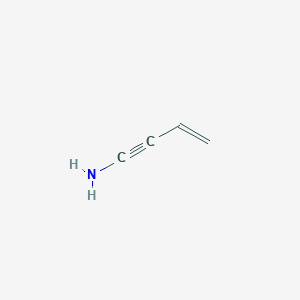

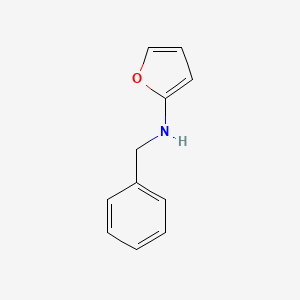

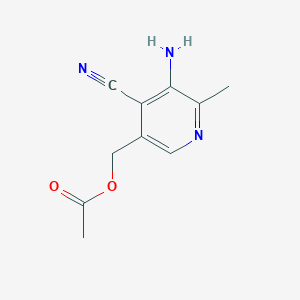
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
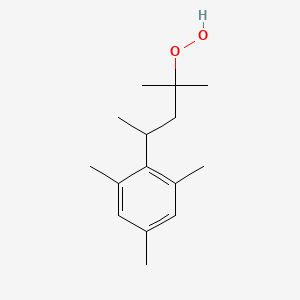
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
